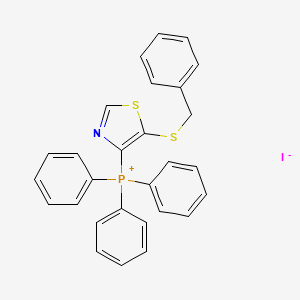

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide, also known as BTP-4I, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazolium salts and has been synthesized using various methods.

Scientific Research Applications

Anticancer Properties

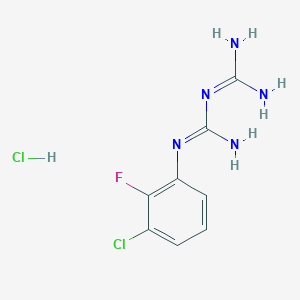

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide: has demonstrated promising anticancer activity. Analogous derivatives were designed and synthesized as sorafenib analogs. In vitro cytotoxicity studies revealed that several compounds significantly inhibited the proliferation of human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines. Notably, specific substitutions (such as 2-F, 4-Cl, and 2,6-di F) exhibited potent activity against HeLa cancer cells, surpassing the reference drug sorafenib .

Apoptosis Induction

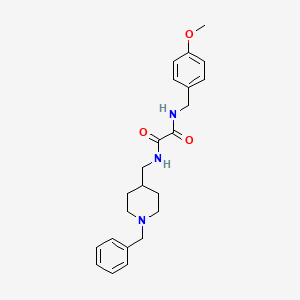

Prototype compounds derived from this thiazole-phosphonium hybrid (e.g., 5d, 5g, and 5k) induced apoptotic cell death in HeLa cancer cells. Flow cytometry analysis revealed their ability to block the cell cycle at the sub-G1 phase, further emphasizing their potential as apoptosis-inducing agents .

VEGFR-2 Inhibition

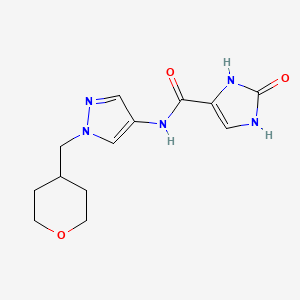

In silico docking studies confirmed that the prototype compound binds to the active site of VEGFR-2 (vascular endothelial growth factor receptor 2). This suggests a potential role in angiogenesis inhibition, which is relevant for cancer therapy .

Antifungal Activity

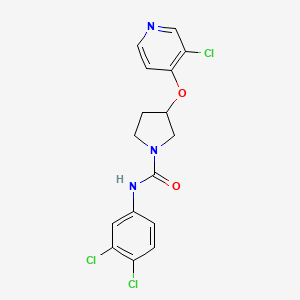

While anticancer properties dominate the spotlight, it’s worth noting that thiazole derivatives have also been explored for antifungal activity. Related compounds containing the thiazole core have been screened for their effectiveness against fungal pathogens .

Multifunctional Scaffold

The 1,3,4-thiadiazole core in this compound is a versatile scaffold. Its mesoionic nature, liposolubility, and lack of toxicity contribute to its prevalence in bioactive compounds. Researchers continue to explore its diverse biological activities .

Drug Development

Given the favorable features of the thiazole-phosphonium combination, further optimization and modification could lead to novel drug candidates. Researchers may investigate additional biological targets, pharmacokinetics, and toxicity profiles to harness its full potential.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a core structural motif in this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially contributing to its biological activity .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially indicating diverse molecular and cellular effects .

properties

IUPAC Name |

(5-benzylsulfanyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIDWXDNTYVPG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23INPS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)